
9(S)-Pahsa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(S)-Pahsa, also known as 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid, is a bioactive lipid derived from linoleic acid. It is a member of the hydroxyoctadecadienoic acid (HODE) family, which are oxidized derivatives of linoleic acid. These compounds are known for their roles in various biological processes, including inflammation and cellular signaling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9(S)-Pahsa typically involves the enzymatic oxidation of linoleic acid. This process is catalyzed by lipoxygenases, which introduce a hydroperoxide group at the 9th carbon of linoleic acid. The hydroperoxide is then reduced to form the hydroxyl group, resulting in this compound.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, utilizing microbial or plant lipoxygenases. These enzymes can be produced in large quantities through fermentation processes, and the oxidation of linoleic acid can be carried out in bioreactors under controlled conditions to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxylipins, which are important signaling molecules.
Reduction: The hydroxy group in this compound can be reduced to form the corresponding dihydroxy derivative.
Esterification: this compound can react with alcohols to form esters, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Catalyzed by lipoxygenases or chemical oxidants under mild conditions.
Reduction: Typically carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.
Esterification: Acid catalysts like sulfuric acid or enzymatic catalysts can be used under mild heating.
Major Products:
Oxidation Products: Various oxylipins, including epoxy and keto derivatives.
Reduction Products: Dihydroxy derivatives.
Esterification Products: Esters of this compound with different alcohols.
Wissenschaftliche Forschungsanwendungen
9(S)-Pahsa has been extensively studied for its roles in various biological processes:
Chemistry: Used as a model compound to study lipid oxidation and the formation of bioactive lipids.
Biology: Plays a role in cellular signaling, inflammation, and immune responses.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cardiovascular diseases, and metabolic disorders.
Industry: Used in the formulation of nutraceuticals and functional foods due to its bioactive properties.
Wirkmechanismus
9(S)-Pahsa exerts its effects primarily through its interaction with specific receptors and enzymes involved in lipid signaling pathways. It can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Additionally, this compound can influence the production of other bioactive lipids, thereby affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
9®-Pahsa: The enantiomer of 9(S)-Pahsa, differing in the stereochemistry of the hydroxyl group.
13(S)-HODE: Another hydroxyoctadecadienoic acid with the hydroxyl group at the 13th carbon.
12(S)-HETE: A hydroxyeicosatetraenoic acid derived from arachidonic acid.
Uniqueness: this compound is unique due to its specific stereochemistry and its role in modulating PPAR activity. While other hydroxyoctadecadienoic acids and hydroxyeicosatetraenoic acids also participate in lipid signaling, this compound has distinct biological activities and therapeutic potential, particularly in the context of metabolic and inflammatory diseases.
Eigenschaften
IUPAC Name |
(9S)-9-hexadecanoyloxyoctadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQWHZLXDBVXML-YTTGMZPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CCCCCCCCC)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
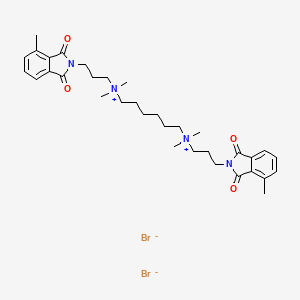
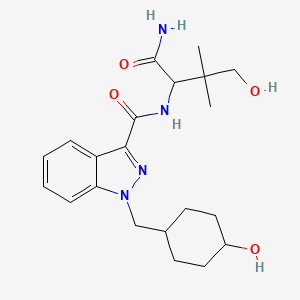
![6a,7,8,9,10,10a-Hexahydro-6,6,9-trimethyl-3-pentyl-1,9-epoxy-6H-dibenzo[b,d]pyran](/img/structure/B10764512.png)
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764518.png)
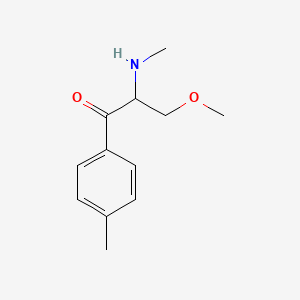
![(6E,12E)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B10764530.png)
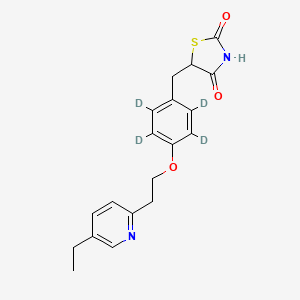
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B10764545.png)
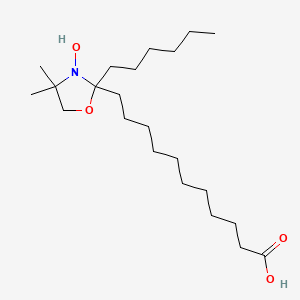
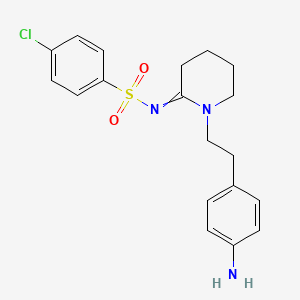
![4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one](/img/structure/B10764556.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)

